molecular formula C19H13ClO2 B12604032 pyren-1-yl 2-chloropropanoate CAS No. 878675-68-4

pyren-1-yl 2-chloropropanoate

Cat. No.: B12604032
CAS No.: 878675-68-4
M. Wt: 308.8 g/mol
InChI Key: FWHGYLVFIBTUKV-UHFFFAOYSA-N
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Description

Pyren-1-yl 2-chloropropanoate: is an organic compound that belongs to the class of pyrene derivatives Pyrene is a polycyclic aromatic hydrocarbon known for its unique photophysical properties, making its derivatives valuable in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyren-1-yl 2-chloropropanoate typically involves the esterification of pyrene-1-ol with 2-chloropropanoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyren-1-yl 2-chloropropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Reactions: Pyren-1-yl 2-aminopropanoate or pyren-1-yl 2-thiopropanoate.

    Oxidation Products: Pyrene-1-carboxylic acid derivatives.

    Reduction Products: Reduced pyrene derivatives.

    Hydrolysis Products: Pyrene-1-ol and 2-chloropropanoic acid.

Scientific Research Applications

Chemistry: Pyren-1-yl 2-chloropropanoate is used as a building block in the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the development of fluorescent probes and sensors .

Biology: In molecular biology, pyrene derivatives are often used as fluorescent tags for nucleic acids and proteins. This compound can be incorporated into oligonucleotides to study DNA and RNA interactions .

Industry: In the industrial sector, pyrene derivatives are used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics .

Mechanism of Action

The mechanism of action of pyren-1-yl 2-chloropropanoate largely depends on its application. In fluorescence-based applications, the compound absorbs light and emits fluorescence, which can be used to track molecular interactions. The pyrene moiety’s ability to form excimers (excited dimers) is particularly useful in studying molecular proximity and interactions .

Comparison with Similar Compounds

Uniqueness: Pyren-1-yl 2-chloropropanoate is unique due to the presence of the 2-chloropropanoate moiety, which can undergo specific substitution reactions not possible with other pyrene esters. This makes it a versatile intermediate in organic synthesis and materials science .

Properties

CAS No.

878675-68-4

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

pyren-1-yl 2-chloropropanoate

InChI

InChI=1S/C19H13ClO2/c1-11(20)19(21)22-16-10-8-14-6-5-12-3-2-4-13-7-9-15(16)18(14)17(12)13/h2-11H,1H3

InChI Key

FWHGYLVFIBTUKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)Cl

Origin of Product

United States

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